![molecular formula C15H18N2O4 B1149820 2-Fenil-2,5-diazabiciclo[2.2.1]heptano CAS No. 198988-84-0](/img/structure/B1149820.png)

2-Fenil-2,5-diazabiciclo[2.2.1]heptano

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Phenyl-2,5-diazabicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.31. The purity is usually 95%.

BenchChem offers high-quality 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Enfoque asimétrico a los biciclo [2.2.1]heptano-1-carboxilatos

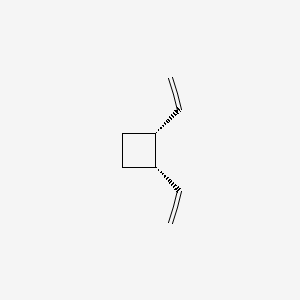

Se ha realizado una reacción de cicloadición formal [4 + 2] organocatalítica que permite el acceso rápido a una amplia gama de biciclo [2.2.1]heptano-1-carboxilatos de una manera altamente enantioselectiva a partir de materiales de partida simples en condiciones suaves y operativamente simples {svg_1}.

Síntesis de ligandos diazabicíclicos quirales

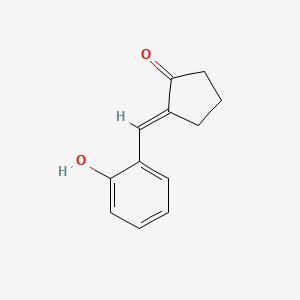

2-Fenil-2,5-diazabiciclo[2.2.1]heptano se puede utilizar como material de partida para la síntesis de ligandos diazabicíclicos quirales, que son aplicables en la preparación de complejos de dicobre (II) {svg_2}.

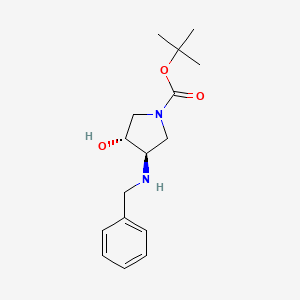

3. Preparación de derivados de diazabiciclo [2.2.1]heptano como catalizadores Este compuesto también puede servir como precursor en la preparación de derivados de diazabiciclo [2.2.1]heptano como catalizadores, que son aplicables en las reacciones de catálisis asimétricas {svg_3}.

Síntesis de derivados de (1R,4R)-2,5-diazabiciclo[2.2.1]heptano

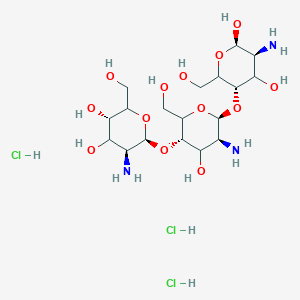

Se desarrolla una cascada de epimerización-lactamación de ésteres metílicos de (2S,4R)-4-aminoprolil funcionalizados y se aplica en la síntesis de derivados de (1R,4R)-2,5-diazabiciclo [2.2.1]heptano (DBH) {svg_4}.

5. Adiciones de Michael asimétricas de tricetopiperazinas sustituidas a enonas Las adiciones de Michael asimétricas organocatalizadas de tricetopiperazinas sustituidas a enonas producen productos con alto rendimiento y relación enantiomérica (er). Una modificación posterior proporciona productos que poseen andamios de productos naturales (NP) que incluyen diazabiciclo [2.2.1]heptano {svg_5}.

Síntesis de motivos similares a productos naturales

Las estructuras de diazabiciclo-[2.2.1]heptano son especialmente interesantes como componentes centrales de productos biológicamente activos. Las estructuras que incluyen diversas estructuras centrales de diazabiciclo-[2.2.1]heptano y amidas de prolina estarían disponibles a través de la adición de Michael asimétrica inicial de una TKP, seguida de manipulaciones de TKP que implican la apertura del anillo {svg_6}.

Mecanismo De Acción

- The primary targets of DBH are not explicitly mentioned in the literature. However, it’s essential to recognize that DBH’s structure contains a bicyclo[2.2.1]heptane core, which is a privileged molecular structure found in various bioactive natural products and drug candidates .

Target of Action

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2-Phenyl-2,5-diazabicyclo[2.2.1]heptane plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with several enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of various substrates. The interaction between 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane and these enzymes often involves binding to the active site, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane has been observed to interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane on various cell types and cellular processes are profound. This compound has been shown to modulate cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By influencing this pathway, 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane can alter gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, studies have demonstrated that 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane can affect the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance .

Molecular Mechanism

At the molecular level, 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of the target molecule’s function. For instance, 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane has been shown to inhibit the activity of certain kinases, thereby modulating downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane have been observed to change over time. The stability of this compound is a critical factor, as it can undergo degradation under certain conditions. Studies have shown that 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane remains stable for extended periods under controlled conditions, but its stability can be compromised in the presence of light or heat. Long-term exposure to 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane has been associated with sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing cognitive function and reducing oxidative stress. At higher doses, 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane can induce toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s impact on physiological processes becomes pronounced beyond a certain dosage .

Metabolic Pathways

2-Phenyl-2,5-diazabicyclo[2.2.1]heptane is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation of 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane, leading to the formation of various metabolites. The compound also interacts with cofactors such as NADPH, which are essential for the enzymatic reactions. The metabolic flux of 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane can influence the levels of other metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its effects. The distribution of 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane is influenced by factors such as lipid solubility and the presence of binding sites on cellular membranes .

Subcellular Localization

The subcellular localization of 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane is a critical determinant of its activity and function. This compound has been found to localize to specific organelles, such as the mitochondria and endoplasmic reticulum. Targeting signals and post-translational modifications play a role in directing 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane to these compartments. The localization of 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane within these organelles can influence its interactions with other biomolecules and its overall biochemical activity .

Propiedades

IUPAC Name |

2-phenyl-2,5-diazabicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-2-4-10(5-3-1)13-8-9-6-11(13)7-12-9/h1-5,9,11-12H,6-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYXZPLBADDTQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNC1CN2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.